An In-depth Technical Guide to Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
An In-depth Technical Guide to Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a robust synthesis protocol, spectral characterization, and potential applications.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1][2] This aromatic scaffold is a cornerstone in the development of a wide array of biologically active molecules and functional materials.[3][4] The versatility of the benzoxazole core allows for substitutions at various positions, profoundly influencing its physicochemical and pharmacological properties.[5] Notably, 2-substituted benzoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a fertile ground for drug discovery.[3][5][6]
Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, the focus of this guide, incorporates an ethyl group at the 2-position and a methyl carboxylate group at the 5-position. This specific substitution pattern is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compelling candidate for further investigation.
Physicochemical Properties
While specific experimental data for Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate is not extensively available in the public domain, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy |
| Melting Point | Not available (predicted to be in the range of 80-120 °C) | Analogy |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. Poorly soluble in water. | Analogy |
Synthesis Methodology
The synthesis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate can be achieved through a well-established cyclocondensation reaction. The following protocol is a robust and efficient method derived from general procedures for the synthesis of 2-substituted benzoxazoles.[7][8]
Reaction Scheme
Caption: Synthesis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate.
Experimental Protocol
Materials:
-
Propionyl chloride (1.2 eq)
-
Pyridine (2.0 eq, as a base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.0 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, slowly add propionyl chloride (1.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired product.
-
Pyridine as a Base: Pyridine is used to neutralize the hydrochloric acid (HCl) generated during the acylation reaction, driving the reaction to completion.
-
Stepwise Addition at 0 °C: The slow addition of the acylating agent at a reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
Spectral Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 8.2-8.4 ppm (d, 1H): Aromatic proton at the 4-position, showing a doublet due to coupling with the proton at the 6-position.
-
δ 7.9-8.1 ppm (dd, 1H): Aromatic proton at the 6-position, exhibiting a doublet of doublets due to coupling with protons at the 4 and 7-positions.
-
δ 7.4-7.6 ppm (d, 1H): Aromatic proton at the 7-position, appearing as a doublet due to coupling with the proton at the 6-position.
-
δ 3.9-4.0 ppm (s, 3H): Singlet corresponding to the three protons of the methyl ester group (-COOCH₃).
-
δ 2.9-3.1 ppm (q, 2H): Quartet representing the two protons of the ethyl group's methylene (-CH₂CH₃), coupled with the methyl protons.
-
δ 1.4-1.6 ppm (t, 3H): Triplet for the three protons of the ethyl group's methyl (-CH₂CH₃), coupled with the methylene protons.
¹³C NMR (Carbon Nuclear Magnetic Resonance)
-
δ ~166 ppm: Carbonyl carbon of the methyl ester.
-
δ ~163 ppm: Carbon at the 2-position of the benzoxazole ring.
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δ ~150 ppm: Quaternary carbon at the 7a-position.
-
δ ~142 ppm: Quaternary carbon at the 3a-position.
-
δ ~128 ppm: Aromatic CH carbon.
-
δ ~125 ppm: Aromatic CH carbon.
-
δ ~120 ppm: Quaternary carbon at the 5-position.
-
δ ~110 ppm: Aromatic CH carbon.
-
δ ~52 ppm: Methyl carbon of the ester group.
-
δ ~25 ppm: Methylene carbon of the ethyl group.
-
δ ~12 ppm: Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
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~1720 cm⁻¹: Strong C=O stretching vibration of the ester group.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1570 cm⁻¹: C=N stretching of the oxazole ring.
-
~1250 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (MS)
-
Expected [M]⁺: m/z = 205.0739 (calculated for C₁₁H₁₁NO₃).
Potential Applications and Research Directions
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][4][6]
Caption: Potential applications of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate.
-
Antimicrobial Activity: Many 2-substituted benzoxazoles have shown potent activity against various strains of bacteria and fungi.[5] The ethyl and carboxylate substitutions on the title compound could lead to novel antimicrobial agents.
-
Anticancer and Anti-inflammatory Potential: The benzoxazole nucleus is present in several compounds with demonstrated anticancer and anti-inflammatory effects.[3][6] Further screening of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate against relevant cell lines and enzyme assays is warranted.
-
Materials Science: Benzoxazole derivatives are also known for their fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes.[11]
Conclusion
Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and predicted spectral data to facilitate further research and development. The exploration of this and similar benzoxazole derivatives is a valuable endeavor for the scientific community.
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